molecular formula C9H12N2O3 B12797053 2-methoxy-N,N-dimethyl-5-nitroaniline CAS No. 7501-46-4

2-methoxy-N,N-dimethyl-5-nitroaniline

Cat. No.: B12797053
CAS No.: 7501-46-4
M. Wt: 196.20 g/mol
InChI Key: PYIGIQPGDKQYJC-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a major class of organic compounds defined by the presence of an amino group directly attached to an aromatic ring. wisdomlib.orgnumberanalytics.com The simplest member of this family is aniline (B41778). numberanalytics.com This class of compounds is fundamental to organic chemistry, serving as essential precursors and intermediates in the synthesis of a vast array of more complex molecules, including dyes, pharmaceuticals, and polymers. numberanalytics.comwikipedia.org

The chemical behavior of aromatic amines is largely dictated by the nitrogen atom's lone pair of electrons. Unlike aliphatic amines, the basicity of aromatic amines is significantly reduced because the lone pair is delocalized into the aromatic π-system, making it less available for protonation. numberanalytics.comquora.com The reactivity of the aromatic ring itself is, however, enhanced. The amino group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions.

The properties of 2-methoxy-N,N-dimethyl-5-nitroaniline are understood within this context. It is a tertiary aromatic amine, and its chemical nature is a composite of the influences exerted by its three distinct functional groups attached to the benzene (B151609) ring.

Significance in Substituted Anilines Research

The study of substituted anilines is a crucial subfield of aromatic chemistry, as the nature, number, and position of substituents on the aniline ring profoundly alter the molecule's physical and chemical properties. quora.comyoutube.com Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): These groups, such as alkyl (-R), methoxy (B1213986) (-OCH₃), and amino (-NH₂), increase the electron density of the aromatic ring and enhance the basicity of the amino group. quora.comyoutube.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (-X) pull electron density away from the ring, thereby decreasing the basicity of the amine. quora.comyoutube.com

Property Influence of Substituents on an Aniline Ring
Substituent Type Effect on Basicity
Electron-Donating (e.g., -OCH₃, -N(CH₃)₂)Increases basicity
Electron-Withdrawing (e.g., -NO₂)Decreases basicity

Overview of Key Research Domains

While dedicated research on this compound is not extensively documented, its structure suggests potential applications in several key research domains based on the known utility of similar substituted anilines.

Dyes and Pigments: Nitroanilines are well-established intermediates in the synthesis of azo dyes and pigments. nih.gov The related compound, 2-methoxy-5-nitroaniline (B165355), is used as a component in azoic dye compositions for various textiles. nih.gov The chromophoric nature imparted by the nitro group in conjunction with the auxochromic dimethylamino and methoxy groups suggests that this compound could be a valuable precursor for creating new colorants.

Nonlinear Optical (NLO) Materials: Molecules possessing strong electron-donating and electron-withdrawing groups at opposite ends of a π-conjugated system often exhibit significant NLO properties. The compound 2-methoxy-4-nitroaniline, an isomer of the title compound's parent amine, is investigated as a potential NLO material. chemicalbook.com The push-pull system within this compound makes it a candidate for investigation in the field of photonics and materials science.

Pharmaceutical Synthesis: Substituted anilines are ubiquitous building blocks in medicinal chemistry. numberanalytics.com For example, 2-methoxy-5-nitroaniline serves as a key intermediate in the synthesis of Osimertinib, a targeted cancer therapy. Schiff bases, which can be synthesized from aromatic amines, also exhibit a wide range of biological activities, including antitumor and antimicrobial properties. nih.govresearchgate.net This highlights the potential of this compound as a scaffold or intermediate for the development of novel therapeutic agents.

Organic Synthesis Intermediates: The compound is a versatile platform for further chemical transformations. A primary example is the selective reduction of the nitro group to form 2-methoxy-N,N-dimethylbenzene-1,4-diamine. Substituted phenylenediamines are important monomers in the synthesis of high-performance polymers and are also used in the formulation of hair dyes.

Compound Properties and Identifiers

PropertyValue/DescriptionSource
IUPAC Name This compoundInferred
Molecular Formula C₉H₁₂N₂O₃Inferred
Molecular Weight 196.21 g/mol Calculated
Parent Compound 2-Methoxy-5-nitroaniline nih.govscbt.com
CAS Number (Parent) 99-59-2 scbt.comsigmaaldrich.com
Molecular Weight (Parent) 168.15 g/mol nih.govscbt.com
Appearance (Parent) Orange-red needles or powder nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7501-46-4

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-methoxy-N,N-dimethyl-5-nitroaniline

InChI

InChI=1S/C9H12N2O3/c1-10(2)8-6-7(11(12)13)4-5-9(8)14-3/h4-6H,1-3H3

InChI Key

PYIGIQPGDKQYJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy N,n Dimethyl 5 Nitroaniline and Its Derivatives

Established Synthetic Pathways

Traditional synthetic approaches to 2-methoxy-N,N-dimethyl-5-nitroaniline and its analogs rely on fundamental organic reactions such as electrophilic aromatic substitution and nucleophilic substitution.

Nitration of Precursor Aromatic Systems

A primary method for synthesizing nitroaniline derivatives is the direct nitration of a suitable aromatic precursor. The synthesis of (3-Methoxy-5-nitro-phenyl)-dimethyl-amine, a positional isomer of the title compound, typically starts with the nitration of 3-methoxyaniline. evitachem.com This reaction employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which acts as the electrophile. evitachem.com The methoxy (B1213986) group on the aniline (B41778) precursor directs the incoming nitro group, leading to the formation of 3-methoxy-5-nitro-aniline. evitachem.com

Similarly, 2-methoxy-5-nitroaniline (B165355) can be prepared through the nitration of 2-methoxyaniline or by the partial reduction of 2,4-dinitroanisole. nih.gov For more complex analogs, a protection-deprotection strategy is often employed. For instance, the synthesis of 2-methoxy-5-nitroaniline can involve the initial acetylation of 2-methoxyaniline to protect the amine group. The resulting N-(2-methoxyphenyl)acetamide is then nitrated, and the acetyl group is subsequently removed via hydrolysis to yield the final product. This multi-step sequence ensures regioselectivity and prevents unwanted side reactions.

Table 1: Nitration Reaction Overview

Precursor Reagents Product Key Feature
3-Methoxyaniline HNO₃ / H₂SO₄ 3-Methoxy-5-nitro-aniline Direct nitration of the aniline. evitachem.com
2-Methoxyaniline 1. Acetic Anhydride2. HNO₃ / H₂SO₄3. HCl / Methanol 2-Methoxy-5-nitroaniline Amine protection strategy to control regioselectivity.

Amination Reactions

Following nitration, an amination step is typically required to introduce the N,N-dimethyl moiety. The synthesis of (3-Methoxy-5-nitro-phenyl)-dimethyl-amine is completed by reacting 3-methoxy-5-nitro-aniline with dimethylamine. evitachem.com This nucleophilic substitution reaction forms the tertiary amine, completing the synthesis of the target molecule. evitachem.com

Another approach is catalytic reductive amination, where a compound like 3-methoxy-5-nitrobenzaldehyde (B1590276) is condensed with dimethylamine, followed by the in-situ reduction of the formed imine intermediate. evitachem.com This can be facilitated by heterogeneous catalysts such as Palladium on carbon (Pd/C) or Platinum on alumina (B75360) (Pt/Al₂O₃) under hydrogen pressure. evitachem.com

Multi-Step Synthesis Protocols for Substituted Analogs (e.g., 4-fluoro-2-methoxy-5-nitroaniline)

The synthesis of substituted analogs, such as 4-fluoro-2-methoxy-5-nitroaniline (B580436), often involves a more intricate multi-step protocol. This compound is a key starting material for the kinase inhibitor Osimertinib. google.com A common route begins with the protection of the amino group of 4-fluoro-2-methoxyaniline. google.comwipo.int

The general synthetic sequence is as follows:

Protection: The starting material, 4-fluoro-2-methoxyaniline, is reacted with a protecting group, such as acetic anhydride (B1165640), to form N-(4-fluoro-2-methoxyphenyl)acetamide. google.com

Nitration: The protected intermediate undergoes nitration using a nitrating agent like fuming nitric acid in sulfuric acid at low temperatures (0-5 °C). google.com This introduces the nitro group at the 5-position, yielding N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. google.com

Deprotection: The protecting group is removed, typically by acid-catalyzed hydrolysis with hydrochloric acid in methanol, to yield the final product, 4-fluoro-2-methoxy-5-nitroaniline. google.com

This protection-nitration-deprotection strategy is a robust method for producing specifically substituted nitroanilines with high yields. google.com An alternative synthesis involves the reaction of 2,4-difluoro-5-nitroaniline (B173925) with sodium methoxide (B1231860) in anhydrous methanol. chemicalbook.com

Table 2: Synthesis Steps for 4-fluoro-2-methoxy-5-nitroaniline

Step Reactant Reagents Product Yield
Protection (Acetylation) 4-fluoro-2-methoxyaniline Acetic Anhydride, Acetic Acid N-(4-fluoro-2-methoxyphenyl) acetamide 83.13% google.com
Nitration N-(4-fluoro-2-methoxyphenyl) acetamide Fuming Nitric Acid, Sulfuric Acid N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide 78.30% google.com

Advanced Synthetic Approaches and Challenges

Modern synthetic chemistry seeks to overcome the limitations of traditional methods, focusing on improving efficiency, selectivity, and sustainability.

Regioselective Synthesis Strategies

Regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds. Advanced strategies aim to control the precise placement of functional groups. A notable example is the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. uj.edu.pl These compounds are valuable precursors for pharmacologically active molecules like phenazines and Primaquine analogs. uj.edu.pl

A reported one-step procedure utilizes a transetherification reaction on 5-alkoxy-4-methoxy-2-nitroaniline precursors. uj.edu.pl This nucleophilic aromatic substitution (ArSN) reaction is conducted without additional solvents, using the alcohol reactant as both the substrate and the solvent. uj.edu.pl This method allows for the selective replacement of an alkoxy group, leading to unsymmetrically substituted 2-nitroanilines with good to excellent yields (50-92%). uj.edu.pl Such regioselective control is difficult to achieve via other routes and is crucial for synthesizing complex heterocyclic compounds. uj.edu.pl

Buchwald–Hartwig Coupling Applications in Related Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. numberanalytics.comorganic-chemistry.org Traditionally, this reaction couples amines with aryl halides or triflates. organic-chemistry.org A groundbreaking advancement has been the application of this reaction to nitroarenes, where the nitro group itself acts as the leaving group. researchgate.netnih.gov

This novel approach utilizes a palladium catalyst with specific dialkyl(biaryl)phosphine ligands to couple nitroarenes with various amines, including primary and secondary alkylamines and arylamines. nih.govelsevierpure.com The proposed catalytic cycle involves the oxidative addition of the Ar-NO₂ bond to the palladium(0) center, followed by an amine/nitrite (B80452) exchange to form the desired substituted aniline product. nih.govelsevierpure.com This denitrative amination expands the scope of the Buchwald-Hartwig reaction, providing a more direct route to complex amines from readily available nitroaromatic starting materials and eliminating the need for pre-functionalized aryl halides. researchgate.net

Control of Substitution Patterns and Functional Group Introduction in Complex Systems

The introduction of new functional groups onto the aromatic ring of this compound requires careful consideration of the powerful and sometimes conflicting directing effects of the substituents already present. The molecule contains a strongly activating N,N-dimethylamino group, a moderately activating methoxy group, and a deactivating nitro group. The strategic control over subsequent reactions, primarily electrophilic aromatic substitution, is dictated by the interplay of these groups.

The synthesis of the parent compound, this compound, can be envisioned through two primary pathways: the N,N-dimethylation of its primary amine precursor, 2-methoxy-5-nitroaniline, or the direct nitration of N,N-dimethyl-o-anisidine. The precursor, 2-methoxy-5-nitroaniline, is typically prepared via the nitration of 2-methoxyaniline (o-anisidine) or by the partial reduction of 2,4-dinitroanisole. nih.gov To prevent over-nitration and oxidation during the synthesis of the precursor, the highly reactive amino group of 2-methoxyaniline is often temporarily protected as an acetamide. libretexts.org This moderates its activating influence, allowing for a controlled mononitration, followed by deprotection via hydrolysis to yield 2-methoxy-5-nitroaniline. libretexts.orggoogle.com

Once this compound is formed, introducing a new substituent via electrophilic aromatic substitution is governed by the existing groups. The N,N-dimethylamino group (-N(CH3)2) at position C-1 and the methoxy group (-OCH3) at C-2 are both electron-donating and direct incoming electrophiles to the ortho and para positions. chemistrysteps.comorganicchemistrytutor.com Conversely, the nitro group (-NO2) at C-5 is strongly electron-withdrawing and directs incoming groups to the meta position. libretexts.org

The relative directing power of these groups is crucial for predicting the outcome of a reaction. The N,N-dimethylamino group is one of the most powerful activating, ortho, para-directing groups. The methoxy group is also an activator and ortho, para-director, but its influence is weaker than the dimethylamino group. The deactivating nitro group's meta-directing effect is generally overridden by the powerful activating groups.

The available positions for substitution on the benzene (B151609) ring are C-3, C-4, and C-6. The directing effects on these positions are summarized below.

Position for SubstitutionInfluence of -N(CH3)2 (at C-1)Influence of -OCH3 (at C-2)Influence of -NO2 (at C-5)Predicted Reactivity
C-3 metaorthometaModerately activated
C-4 parametaorthoStrongly activated
C-6 orthoparametaVery strongly activated

Based on this analysis, electrophilic attack is most likely to occur at the C-6 position, which is activated by both the strongest directing group (-N(CH3)2) at its ortho position and the moderately activating -OCH3 group at its para position. The C-4 position is also highly activated, being para to the dimethylamino group. The C-3 position is the least favored site for electrophilic substitution. Therefore, reactions like halogenation or nitration are expected to yield a mixture of products, with the 6-substituted derivative being the major product and the 4-substituted derivative as a significant secondary product.

In complex systems, functionalization can also be achieved through other means, such as nucleophilic aromatic substitution, particularly when strong electron-withdrawing groups like nitro are present. For instance, the nitro group itself can be a site for chemical modification, often through reduction to an amino group, which can then undergo a wide range of transformations, including diazotization. libretexts.org This conversion dramatically alters the electronic properties and directing effects on the ring, opening pathways for further derivatization.

A documented synthesis for a related derivative, N-(2-methoxy-5-nitrophenyl)formamide, illustrates a practical approach to modifying the aniline functionality, which is a key step in controlling reactivity. chemicalbook.com

Reaction StepReactantsReagents/ConditionsProductYieldReference
1 Formic acid, Acetic anhydrideStirring, cooling to <32 °CMixed anhydride intermediate- chemicalbook.com
2 2-methoxy-5-nitroaniline, mixed anhydrideStirring, <32 °C, then overnight; quench with waterN-(2-methoxy-5-nitrophenyl)formamide99.1% chemicalbook.com

This formylation demonstrates a method to modify the amine, which in turn modifies its directing influence for subsequent functionalization steps, a common strategy in the synthesis of complex aromatic compounds. chemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy N,n Dimethyl 5 Nitroaniline

Influence of Electron-Donating and Electron-Withdrawing Groups on Reactivity

The chemical reactivity of 2-methoxy-N,N-dimethyl-5-nitroaniline is governed by the electronic properties of its three key functional groups attached to the aniline (B41778) ring: the methoxy (B1213986) (-OCH₃) group, the dimethylamino (-N(CH₃)₂) group, and the nitro (-NO₂) group.

Electron-Donating Groups (EDGs): Both the methoxy and dimethylamino groups are potent electron-donating groups. They increase the electron density of the aromatic ring through the resonance effect (+M), making the compound more susceptible to electrophilic attack than unsubstituted benzene (B151609). The dimethylamino group is a particularly strong activator. These groups are ortho- and para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In this molecule, the 2-methoxy and 1-dimethylamino groups work in concert to strongly activate positions 4 and 6.

Electron-Withdrawing Group (EWG): The nitro group is a strong electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. It deactivates the aromatic ring towards electrophilic substitution by significantly lowering its electron density. The nitro group acts as a meta-director for electrophilic substitutions.

The combined influence of these groups creates a molecule with unique reactivity. The powerful activating effects of the -OCH₃ and -N(CH₃)₂ groups dominate, however, the presence of the -NO₂ group at the 5-position modulates this. For instance, in oxidative N-demethylation reactions of substituted N,N-dimethylanilines, studies have shown that electron-donating substituents on the aromatic ring enhance the reaction's relative reactivity. mdpi.com This is indicated by a negative Hammett reaction constant (ρ), which suggests the development of a positive charge (an electron-deficient state) at the reaction center in the transition state. mdpi.com

Table 1: Influence of Functional Groups on the Reactivity of the Aromatic Ring

Functional GroupPositionElectronic EffectInfluence on RingDirecting Effect (for Electrophilic Substitution)
-N(CH₃)₂1+M, +I (Strongly Donating)Strongly ActivatingOrtho, Para
-OCH₃2+M, -I (Strongly Donating)Strongly ActivatingOrtho, Para
-NO₂5-M, -I (Strongly Withdrawing)Strongly DeactivatingMeta

Characteristic Reaction Pathways

Oxidation Reactions Leading to Nitroso or Other Nitro Derivatives

Research on N-alkyl anilines demonstrates that they can undergo chemoselective reactions with reagents like tert-butyl nitrite (B80452) (TBN) to yield either C-nitrated or N-nitrosated products, with the outcome being highly dependent on the solvent used. rsc.orgrsc.org For this compound, these pathways are directly applicable.

N-Dealkylation-N-Nitrosation: In polar solvents such as acetonitrile (B52724) (CH₃CN), the reaction of N-alkyl anilines with TBN favors a pathway involving the removal of an alkyl group (dealkylation) followed by the introduction of a nitroso group (-N=O) onto the nitrogen atom. rsc.orgrsc.org This would transform this compound into N,2-dimethoxy-5-nitro-N-nitrosoaniline.

C-Nitration: In less polar solvents like 1,2-dichloroethane (B1671644) (DCE), the reaction tends to favor electrophilic substitution on the aromatic ring, leading to C-nitration. rsc.org Given the strong activation by the existing -N(CH₃)₂ and -OCH₃ groups, a second nitro group could potentially be added to the ring at an activated position.

This solvent-controlled selectivity provides a method to functionalize the molecule at either the nitrogen atom or the carbon framework. rsc.org

Table 2: Predicted Oxidation Pathways of this compound with TBN

Reaction TypeTypical SolventPredicted Major Product
N-Dealkylation-N-NitrosationAcetonitrile (CH₃CN)N,2-dimethoxy-5-nitro-N-nitrosoaniline
C-Nitration1,2-Dichloroethane (DCE)Polynitrated derivative (e.g., 2-methoxy-N,N-dimethyl-x,5-dinitroaniline)

Reduction Reactions of the Nitro Group to the Corresponding Amine

The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. nih.gov This reaction can be readily applied to this compound to produce N¹,N¹-dimethyl-2-methoxybenzene-1,4-diamine. A variety of reducing agents can accomplish this transformation with high efficiency and chemoselectivity, tolerating other functional groups like ethers and tertiary amines. organic-chemistry.org

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Metal-Acid Systems: Classic examples include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen source like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or metal-free systems using reagents like tetrahydroxydiboron (B82485) have also been developed for this purpose. organic-chemistry.org

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemTypeNotes
H₂ / Pd/CCatalytic HydrogenationWidely used, high efficiency.
Fe / HCl or NH₄ClMetal / AcidCost-effective and common in industrial settings.
SnCl₂ / HClMetal Salt / AcidEffective but can be less environmentally friendly.
Sodium Dithionite (Na₂S₂O₂)Inorganic SaltUseful in aqueous media.

Substitution Reactions Involving the Methoxy Group

The methoxy group is generally stable, but it can undergo substitution (cleavage) under specific, typically harsh, conditions. The most common reaction is ether cleavage, which requires a strong protic acid like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. This reaction proceeds via an Sₙ2 mechanism where the halide ion attacks the methyl group, leading to the formation of a phenol (B47542) and methyl halide. Applying this to this compound would yield 4-amino-N,N-dimethyl-3-nitrophenol.

Nucleophilic aromatic substitution (SₙAr) to replace the methoxy group is generally disfavored in this molecule. For SₙAr to occur readily, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (the methoxy group). In this case, the nitro group is meta, providing insufficient activation for this pathway under standard conditions.

Mechanistic Studies of N-Alkyl Anilines (Applicable to the N,N-dimethyl functionality)

Solvent-Controlled Chemoselective N-Dealkylation

The N-dealkylation of tertiary anilines like this compound is a significant reaction pathway with well-studied mechanisms. nih.gov Studies utilizing tert-butyl nitrite (TBN) have provided a plausible mechanism for the solvent-controlled chemoselectivity between N-dealkylation and C-nitration. rsc.orgrsc.org

The proposed mechanism begins with the thermal homolysis of TBN, which generates a nitrogen monoxide radical (•NO) and a tert-butoxy (B1229062) radical (t-BuO•). rsc.org The subsequent pathway is dictated by the solvent polarity:

In Polar Solvents (e.g., CH₃CN): The reaction favors N-dealkylation-N-nitrosation. This pathway is believed to involve the formation of a nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the aniline. The resulting intermediate undergoes fragmentation, leading to the loss of one methyl group (often as formaldehyde (B43269) after oxidation) and the formation of the N-nitroso product. rsc.orgrsc.org

In Non-Polar Solvents (e.g., DCE): The reaction favors C-nitration. In this medium, the nitrogen dioxide radical (•NO₂), formed from the oxidation of •NO, acts as an electrophile that attacks the electron-rich aromatic ring. rsc.org

Other mechanistic studies on the oxidative N-demethylation of N,N-dimethylanilines, for example using manganese-based catalysts, suggest a mechanism initiated by a rapid single-electron transfer (SET) from the amine to a high-valent oxometal species. mdpi.com This forms a transient radical cation on the aniline substrate, which then undergoes further steps to release the methyl group. mdpi.com

Table 4: Example of Solvent Effect on Chemoselectivity in the Reaction of N,N-Dimethylaniline with TBN

SolventProduct Ratio (N-dealkylation-N-nitrosation / C-nitration)Reference
1,2-Dichloroethane (DCE)72 / 28 rsc.org
Acetonitrile (CH₃CN)78 / 22 rsc.org
Acetonitrile (CH₃CN) at 0 °C79 / 21 rsc.org

Data based on a model substrate, illustrating the shift in selectivity. A similar trend would be expected for this compound.

Table of Mentioned Chemical Compounds

N-Nitrosation Mechanisms

The N-nitrosation of tertiary aromatic amines like this compound typically involves an electrophilic attack on the nitrogen atom of the dimethylamino group. The primary nitrosating agent in these reactions is the nitrosonium ion (NO⁺), which is commonly generated from nitrous acid (HNO₂) in an acidic medium.

The mechanism of N-nitrosation is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-releasing groups tend to increase the nucleophilicity of the amino nitrogen, thereby accelerating the rate of nitrosation. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen atom, leading to a slower reaction. nih.gov In the case of this compound, the strongly deactivating nitro group is expected to significantly reduce the rate of N-nitrosation compared to unsubstituted N,N-dimethylaniline. However, the presence of the electron-donating methoxy group at the ortho position may partially counteract this effect.

Under certain conditions, particularly in the presence of formaldehyde or other carbonyl compounds, an alternative pathway for N-nitrosamine formation can occur, even under neutral or basic conditions. nih.gov This pathway involves the formation of an iminium ion intermediate, which is then susceptible to attack by nitrite.

In some instances, N-nitrosation of N,N-dialkylanilines can be accompanied by dealkylation, yielding an N-nitroso secondary amine. This dealkylative N-nitrosation has been developed as a method for the preparation of N-nitroso aryl amines. rsc.org

Table 1: Factors Influencing N-Nitrosation of Substituted N,N-Dimethylanilines

FactorInfluence on N-Nitrosation RateRationale
Electron-donating substituents IncreaseEnhance the nucleophilicity of the amino nitrogen. nih.gov
Electron-withdrawing substituents DecreaseReduce the electron density on the amino nitrogen. nih.gov
Acidic conditions Generally requiredTo generate the nitrosonium ion (NO⁺) electrophile.
Presence of carbonyl compounds Can facilitate reactionMay proceed via an iminium ion intermediate. nih.gov

C-Nitration Pathways

The C-nitration of aromatic compounds involves an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) is the active electrophile. This ion is typically generated from a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.com

The directing effect of the substituents on the benzene ring plays a crucial role in determining the position of nitration. In strongly acidic media, the N,N-dimethylamino group of this compound becomes protonated, forming an anilinium ion (-N⁺H(CH₃)₂). This protonated group is a powerful deactivating group and a meta-director. byjus.comkhanacademy.org

Therefore, any further nitration of this compound would be expected to occur at the positions meta to the anilinium group. Considering the existing substitution pattern, the potential sites for further nitration are the C4 and C6 positions. The methoxy group is an ortho, para-director, and the nitro group is a meta-director. The combined influence of these groups, along with the deactivating effect of the anilinium ion, will determine the final product distribution. It is plausible that a mixture of dinitro products would be formed.

To achieve selective nitration of anilines, it is often necessary to protect the amino group, for instance, by acetylation. This prevents the formation of the anilinium ion and the acetylamino group acts as an ortho, para-director.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-N(CH₃)₂ ActivatingOrtho, Para
-N⁺H(CH₃)₂ DeactivatingMeta byjus.comkhanacademy.org
-OCH₃ ActivatingOrtho, Para
-NO₂ DeactivatingMeta

Role of Iminium Intermediates in Decomposition

Iminium ions are cationic species characterized by a carbon-nitrogen double bond. They can play a significant role as intermediates in the decomposition of N,N-dimethylaniline derivatives under specific conditions.

One pathway for the formation of iminium intermediates from tertiary anilines involves the decomposition of their corresponding N-oxides in the presence of strong acids. This process can lead to the formation of an iminium-benzenium dication. The decomposition of nitroaromatic compounds, particularly under thermal stress, can be a complex process involving radical mechanisms. rsc.org The initial steps often involve the homolysis of the C-NO₂ bond. rsc.org

In the context of nitrosation reactions, iminium ions can be formed from the reaction of secondary amines with carbonyl compounds. These iminium ions can then be attacked by nitrite to form N-nitrosamines. researchgate.net While not a direct decomposition pathway of the parent molecule, this illustrates a reaction manifold where iminium species derived from amine structures are reactive intermediates.

For this compound, the formation of an iminium intermediate during decomposition could potentially be initiated by oxidation of the N,N-dimethylamino group or through reactions involving the nitro group. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring would likely influence the stability and subsequent reactivity of any such iminium intermediate. The hydroxylamine (B1172632) derivative, an intermediate in nitroreduction, can lead to the formation of a nitrenium or carbenium ion, which are highly reactive species. nih.gov

Structural Characterization and Spectroscopic Analysis

Crystal Structure Analysis and Intermolecular Interactions

Understanding the solid-state structure of a compound is crucial for crystal engineering and predicting material properties. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Single-crystal X-ray diffraction (SCXRD) provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in a crystalline solid. carleton.eduyoutube.com

Studies on 2-methoxy-5-nitroaniline (B165355) reveal that it crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The crystal packing is characterized by antiparallel π-stacking, stabilized by intermolecular N–H⋯O hydrogen bonds between the amino group of one molecule and a nitro-group oxygen of an adjacent molecule. This arrangement facilitates intermolecular charge transfer, which contributes to the orange-red color of the crystals. researchgate.net Other nitroaniline derivatives also show extensive hydrogen bonding networks. For example, nitro groups are known to act as acceptors in halogen bonding (Br···O), competing with other weak interactions to direct the crystal packing. nih.gov The precise determination of atomic positions allows for a fundamental understanding of how molecules organize in the solid state, which is key to relating structure to physical properties. carleton.edu

Table 4: Crystallographic Data for 2-Methoxy-5-nitroaniline

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.1498
b (Å) 9.7951
c (Å) 10.7421
β (°) 96.94

Data sourced from X-ray structure analysis. researchgate.net

Investigation of Hydrogen Bonding Networks (e.g., N-H···O, C-H···O, C-H···N interactions)

A detailed investigation into the hydrogen bonding networks of 2-methoxy-N,N-dimethyl-5-nitroaniline is not present in the available literature. Due to the N,N-dimethyl substitution on the aniline (B41778) nitrogen, the molecule lacks the amine protons necessary to form classical N-H···O or N-H···N hydrogen bonds, which are significant in the crystal structures of related primary anilines. While the molecule possesses potential hydrogen bond acceptors (the oxygen atoms of the nitro and methoxy (B1213986) groups, and the tertiary amine nitrogen) and weak C-H donors (from the methyl and aromatic groups), specific studies detailing C-H···O or C-H···N interactions have not been found.

Analysis of Aggregation Phenomena and Crystal Packing

Specific studies on the aggregation phenomena and crystal packing of this compound are not available in the searched scientific literature. Therefore, a detailed analysis of its crystal lattice, including intermolecular stacking, cannot be provided at this time.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-methoxy-N,N-dimethyl-5-nitroaniline, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Charge Density Analysis and Electronic Structure

This area of study focuses on the distribution of electrons within the molecule and the nature of the chemical bonds.

Application of Atoms in Molecules (AIM) Theory for Intermolecular InteractionsThe Quantum Theory of Atoms in Molecules (AIM) would be applied to the calculated electron density to analyze the topology of intermolecular interactions, such as hydrogen bonds or van der Waals forces. By locating bond critical points (BCPs) between molecules and analyzing the properties of the electron density at these points, AIM theory can characterize the strength and nature of these non-covalent interactions, which are crucial for understanding the compound's properties in the solid state.

Natural Population Analysis for Charge Transfer Character

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density in a molecule. By assigning charges to individual atoms, NPA provides a quantitative picture of the intramolecular charge transfer (ICT) characteristics of a molecule. In a molecule like this compound, which contains both electron-donating groups (the methoxy (B1213986) and dimethylamino groups) and an electron-withdrawing group (the nitro group), significant ICT is expected.

A hypothetical NPA study of this molecule would likely reveal a net negative charge on the nitro group and the oxygen atom of the methoxy group, indicating their electron-accepting nature. Conversely, the nitrogen of the dimethylamino group and the aromatic ring carbons attached to the donating groups would likely exhibit a net positive charge, reflecting their electron-donating character. The magnitude of these charges would quantify the extent of charge transfer from the donor to the acceptor moieties through the π-conjugated system of the benzene (B151609) ring. This information is crucial for understanding the molecule's electronic behavior, including its reactivity and optical properties.

Theoretical Descriptors for Molecular Properties

Quantification of Molecular Basicity using Conceptual DFT and Information Theory (for amines)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts such as basicity. For an amine like this compound, the basicity is primarily associated with the lone pair of electrons on the nitrogen atom of the dimethylamino group. Theoretical descriptors derived from DFT, such as proton affinity (PA), global and local nucleophilicity indices, and the Fukui function, could be used to predict its basicity.

Computational Prediction of Non-linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like the subject compound, are often candidates for materials with non-linear optical (NLO) properties. NLO materials have applications in technologies such as optical switching and frequency conversion. Computational chemistry, particularly through time-dependent DFT (TD-DFT) calculations, is a powerful tool for predicting the NLO response of a molecule.

The key parameters that describe a molecule's NLO response are the molecular polarizability (α) and the first hyperpolarizability (β). Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability describes the non-linear response to that field.

A computational study on this compound would involve optimizing the molecular geometry and then calculating the α and β tensors using a suitable level of theory and basis set. The results would likely show a significant β value, characteristic of "push-pull" systems containing strong donor and acceptor groups connected by a π-system. The magnitude of the calculated hyperpolarizability would provide a theoretical prediction of the material's potential for NLO applications.

Applications in Advanced Materials and Organic Synthesis

Role as an Intermediate in Organic Synthesis

The reactivity of the amino group and the influence of the methoxy (B1213986) and nitro substituents allow this class of compounds to be key starting materials for dyes, pigments, and complex molecular frameworks.

The related primary amine, 2-methoxy-5-nitroaniline (B165355), is a crucial precursor in the manufacture of azo dyes and pigments. jayfinechem.comsigmaaldrich.com The synthesis involves a two-step process: diazotization followed by a coupling reaction. In the first step, the primary aromatic amine of 2-methoxy-5-nitroaniline is treated with a mixture of sodium nitrite (B80452) and a strong acid, typically sulfuric acid, at low temperatures (0-5°C) to form a reactive diazonium salt. scialert.net This diazonium salt is then immediately reacted with a coupling component, which is an electron-rich species like a phenol (B47542), naphthol, or another aromatic amine, to form the stable azo compound (-N=N-), the chromophore responsible for the dye's color. scialert.netorientjchem.org

A variety of monoazo and disazo disperse dyes have been synthesized using this method. researchgate.net For example, monoazo dyes have been created by coupling the diazonium salt of 2-methoxy-5-nitroaniline with couplers such as 1-hydroxynaphthalene, 2-hydroxynaphthalene, and N-phenylnaphthylamine. scialert.net The resulting dyes exhibit colors ranging from yellow to orange and have shown potential for application on polyester (B1180765) and nylon fibers. scialert.net The presence of the nitro and methoxy groups on the dye molecule can enhance properties like light fastness on polyester fabrics. orientjchem.org

Diazo ComponentCoupling ComponentDye TypeResulting Color/PropertiesReference
2-methoxy-5-nitroaniline1-hydroxynaphthaleneMonoazo Disperse DyePotential for polyester/nylon application scialert.net
2-methoxy-5-nitroanilineN-phenylnaphthylamineMonoazo Disperse DyePotential for polyester/nylon application scialert.net
2-methoxy-5-nitroaniline3-chloroaniline (intermediate)Disazo Disperse DyeGood hue and color fastness on polyester orientjchem.org
2-methoxy-5-nitroanilineVarious couplersAzo Dyes (e.g., Fast Scarlet R)Used in textile and pigment industries jayfinechem.com

The nitroaniline framework is a valuable starting point for building more elaborate molecules, including pharmaceuticals. While direct examples for 2-methoxy-N,N-dimethyl-5-nitroaniline are specific, the utility of the parent scaffold is well-documented. For instance, the closely related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), serves as a key starting material in the synthesis of Osimertinib, a kinase inhibitor used in cancer therapy. google.com The synthesis of other complex molecules has been described starting from isomers like 3-methoxy-5-nitroaniline, which can be converted into halo-derivatives and then coupled with other molecules using methods like the Heck reaction to build olefinic side chains. These examples underscore the importance of the substituted nitroaniline scaffold as a versatile building block for complex target molecules.

The structural features of nitroanilines are well-suited for the construction of fused heterocyclic systems. Phenazines, a class of nitrogen-containing heterocycles with applications in materials science, can be synthesized through the oxidative condensation of electron-rich anilines. nih.gov This type of transformation can involve the coupling of two amine molecules to form the central dihydropyrazine (B8608421) ring of the phenazine (B1670421) core. The reactivity of the amino group and the aromatic ring in nitroaniline derivatives makes them suitable substrates for such cyclization reactions. For example, symmetrical phenazines can be formed from the oxidative condensation of two identical amine molecules, while unsymmetrical versions can be created by reacting two different electron-rich amines. nih.gov This general strategy highlights the potential of using the 2-methoxy-5-nitroaniline framework as a foundational element for constructing complex heterocyclic structures like phenazines.

Non-linear Optical (NLO) Material Research

The inherent electronic asymmetry in this compound makes it and similar structures prime candidates for research into non-linear optical (NLO) materials. These materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion.

The quintessential design for a molecular NLO chromophore involves an electron donor and an electron acceptor group connected by a π-conjugated system. nih.gov This "push-pull" architecture facilitates intramolecular charge transfer upon excitation, which is responsible for the NLO effect. The nitroaniline framework is a classic example of this design. In this compound, the methoxy and dimethylamino groups act as powerful electron donors, "pushing" electron density through the π-system of the benzene (B151609) ring to the strongly electron-withdrawing nitro group.

The synthesis of such chromophores is a modular process, allowing for the versatile combination of different donors, acceptors, and conjugated bridges to tune the NLO properties. dtic.mil Research has focused on developing synthetic schemes that allow for easy control over these components to optimize the material's performance for specific applications. dtic.milresearchgate.net

The magnitude of the NLO response is highly dependent on the molecular structure of the chromophore. Researchers have identified several key relationships between structure and NLO activity. The strength of the donor and acceptor groups is paramount; stronger donors and acceptors generally lead to a larger hyperpolarizability (a measure of NLO activity). nih.gov The length and nature of the conjugated bridge also play a critical role.

Computational methods like Density Functional Theory (DFT) are often used to predict the NLO properties of newly designed molecules and to understand these relationships. nih.govacs.orgnih.gov Studies have shown that factors such as maintaining the planarity of the molecule and preventing cis-trans isomerization in the conjugated bridge are crucial for maximizing NLO performance. dtic.mil For example, incorporating the conjugated system into fused rings can lock the conformation, ensuring optimal geometry and enhancing chemical stability and NLO response. dtic.mil

Structural FeatureEffect on NLO PropertiesRationaleReference
Donor/Acceptor StrengthIncreased strength enhances NLO responseFacilitates greater intramolecular charge transfer (ICT) nih.gov
Conjugated BridgeLonger bridges can increase polarizabilityProvides a larger path for electron delocalization dtic.mil
Molecular PlanarityImproved planarity enhances NLO activityMaximizes overlap of π-orbitals, improving charge transfer orientjchem.org
Conformational RigidityLocking the conformation enhances stability and NLO effectPrevents energy loss and suboptimal geometries from bond rotation dtic.mil

Investigation of Piezoelectric and Superelastic Properties of Related N,N-dimethylnitroaniline Crystals

While research on this compound itself is specific, the broader class of N,N-dimethylnitroaniline crystals has been investigated for unique physical properties. A prominent example is N,N-dimethyl-4-nitroaniline (NNDM4NA), a charge-transfer molecular crystal that exhibits both piezoelectric and superelastic characteristics. researchgate.net For a material to be piezoelectric, its crystalline structure must lack an inversion symmetry, a condition that NNDM4NA satisfies as it crystallizes in the polar point group 2. nih.gov

The piezoelectric effect involves the generation of electrical polarization within a dielectric material when subjected to mechanical stress. nih.gov In composite fibers made of poly-L-lactic acid embedded with NNDM4NA nanocrystals, an extraordinarily high piezoelectric voltage coefficient (geff) of 4.1 VmN−1 was observed under a small stress of 5.0 × 10³ Nm⁻². nih.gov This high response is attributed to several factors: the molecule's large dipole moment, its low crystallographic symmetry, high tensile strength, and a low dielectric permittivity. nih.gov The presence of π-electron-donating groups, such as the dimethylamino group (N(CH₃)₂), contributes to an asymmetric charge distribution, leading to higher dipole moments and, consequently, enhanced piezoelectric properties. nih.gov

In addition to piezoelectricity, NNDM4NA crystals demonstrate remarkable mechanical flexibility, including superplastic and superelastic behaviors. researchgate.net These properties, which involve deformation through slip and twinning mechanisms depending on the direction of applied force, allow the crystal to undergo significant strain without losing its single-crystallinity. researchgate.net This "organosuperplasticity" is a valuable characteristic for the development of functional solid materials that can be molded without compromising their crystalline quality. researchgate.net

Table 1: Piezoelectric and Mechanical Properties of Related Nitroaniline Compounds

Compound Property Value Reference
N,N-dimethyl-4-nitroaniline (NNDM4NA) @PLLA Fibers Effective Piezoelectric Voltage Coefficient (gₑff) 4.1 VmN⁻¹ nih.gov
Young's Modulus (increase vs. PLLA alone) 67% (to 55 MPa) nih.gov
Tensile Strength 2.8 MPa nih.gov
2-methyl-4-nitroaniline (MNA) Molecular Dipole Moment (µ) 8.1 D nih.gov
Crystal Dipole Moment (µ) 19.5 D nih.gov

Potential in Drug Design and Medicinal Chemistry as a Synthetic Intermediate

Nitroaniline derivatives are significant building blocks in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Their specific functional groups—the nitro, methoxy, and amino moieties—can be chemically manipulated to construct larger, more complex active pharmaceutical ingredients.

A structurally related compound, 4-fluoro-2-methoxy-5-nitroaniline, serves as a crucial starting material in the synthesis of the drug Osimertinib (also known by its developmental name, Mereletinib). google.comaartipharmalabs.com Osimertinib is a kinase inhibitor used in the treatment of metastatic epidermal growth factor receptor (EGFR) mutated non-small cell lung cancer. google.comgoogle.com

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline for this purpose is a well-defined process. google.comwipo.int One patented method involves the nitration of 4-fluoro-2-methoxyaniline. google.com An alternative and inventive process involves protecting the amino group of 4-fluoro-2-methoxyaniline, followed by nitration of the protected intermediate, and a final deprotection step to yield the desired 4-fluoro-2-methoxy-5-nitroaniline. google.comwipo.int This key intermediate is then converted into Osimertinib through subsequent, established chemical reactions. google.com The industrial availability of 4-fluoro-2-methoxy-5-nitroaniline highlights the importance of methoxy-nitroaniline scaffolds in the production of modern targeted therapies. aartipharmalabs.combldpharm.com

The structural features of nitroaniline derivatives are fundamental to their potential biological activity and are a key consideration in medicinal chemistry and drug design. The interplay between electron-donating groups (like the methoxy and dimethylamino groups) and electron-withdrawing groups (the nitro group) creates a distinct electronic environment and a significant molecular dipole moment. nih.gov This charge distribution is critical for molecular recognition and binding to biological targets such as enzymes or receptors.

Structure-activity relationship (SAR) studies on related compounds provide insight into these design principles. For instance, the mutagenic activity of nitro-aromatic compounds has been correlated with their molecular orbital energies and hydrophobicity. acs.org The position of the nitro group on the aromatic ring is a critical determinant of biological effect. Studies on nitro derivatives of various heterocyclic compounds have shown that placing a nitro group at certain positions (e.g., C5 or C6) can result in measurable mutagenic activity, while placing it at other positions (e.g., C4 or C7) may lead to weakly active or inactive compounds. nih.gov

Furthermore, modifications to the amino group, such as N-methylation, can dramatically alter biological activity. nih.gov In the design of new therapeutic agents, these principles are used to fine-tune the properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. The specific arrangement of substituents on the aniline (B41778) ring, as seen in this compound, therefore provides a template that can be systematically modified to develop new biologically active molecules. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
N,N-dimethyl-4-nitroaniline
2-methyl-4-nitroaniline
4-fluoro-2-methoxy-5-nitroaniline
Mereletinib (Osimertinib)
4-fluoro-2-methoxyaniline
2,4-dinitroanisole
2-methoxyaniline
2,4-difluoro nitrobenzene
4-fluoro-2-methoxy nitrobenzene
N-protected-(4-fluoro-2-methoxy)aniline

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methoxy-N,N-dimethyl-5-nitroaniline, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound is typically synthesized via sequential functionalization of an aniline precursor. A common approach involves:

Methoxy and dimethylamino introduction : Starting with 3-methoxyaniline, alkylation with methyl iodide under basic conditions forms the N,N-dimethyl group.

Nitration : Controlled nitration at the para position to the methoxy group using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration or ring oxidation .

  • Key considerations : Protecting groups may be required to prevent side reactions. For example, acetylation of the amine prior to nitration can improve regioselectivity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : Characterization relies on:

  • ¹H/¹³C NMR : Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm), dimethylamino (-N(CH₃)₂, δ ~2.9–3.1 ppm), and aromatic protons (split patterns indicating nitro group para to methoxy) .
  • Mass spectrometry (HRMS) : Molecular ion peak matching the calculated m/z (e.g., C₉H₁₃N₃O₃: [M+H]⁺ = 212.1028) .
  • Melting point : Reported values for analogous nitroanilines range 139–142°C, serving as a purity indicator .

Q. What solvents and reaction conditions are optimal for studying the compound’s reactivity?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s aromatic nitro and dimethylamino groups. Reactions involving nucleophilic substitution (e.g., nitro group reduction) require anhydrous conditions and catalysts like Pd/C or Fe/HCl .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-dimethyl group influence nitration regioselectivity in 2-methoxy-N,N-dimethylaniline derivatives?

  • Answer : The bulky dimethylamino group directs nitration to the para position relative to the methoxy group due to steric hindrance at ortho positions. Electronic effects (electron-donating methoxy vs. electron-withdrawing nitro) further stabilize the transition state, favoring para-substitution .
  • Contradiction analysis : Conflicting reports on nitro positioning in similar compounds (e.g., 2-methoxy-5-nitroaniline vs. 4-nitro isomers) may arise from varying acid strengths or competing sulfonation side reactions .

Q. What strategies resolve discrepancies in NMR data for nitroaniline derivatives under different experimental conditions?

  • Answer : Discrepancies in chemical shifts (e.g., aromatic proton splitting) can result from solvent polarity or hydrogen bonding. Use deuterated DMSO for enhanced resolution of amine protons. Cross-validate with computational methods (DFT calculations) to assign peaks accurately .

Q. How does this compound interact with biomolecules, and what assays are suitable for preliminary pharmacological screening?

  • Answer : The nitro group may undergo enzymatic reduction to reactive intermediates (e.g., hydroxylamines), which can bind to DNA or proteins.

  • Assays :
  • Ames test : Assess mutagenicity via bacterial reverse mutation .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HepG2) to evaluate IC₅₀ values .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

  • Answer : Stability studies indicate:

  • Light sensitivity : Store in amber vials at 0–6°C to prevent nitro group photodegradation .
  • HPLC-MS monitoring : Detect degradation products (e.g., demethylated or reduced derivatives) using reverse-phase C18 columns and ESI-MS .

Methodological and Analytical Considerations

Q. What chromatographic methods are recommended for purity assessment and isolation of this compound?

  • Answer :

  • HPLC : Use a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) on a C18 column (retention time ~8–10 min) .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1); Rf ~0.5 under UV visualization .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Answer : DFT calculations (B3LYP/6-31G*) model transition states and charge distribution. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy at the meta position, favoring attack by nucleophiles like hydrazine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.